![molecular formula C11H11NO7 B1420374 Methyl (4-formyl-2-methoxy-5-nitrophenoxy)acetate CAS No. 1096323-75-9](/img/structure/B1420374.png)
Methyl (4-formyl-2-methoxy-5-nitrophenoxy)acetate
Overview
Description
“Methyl (4-formyl-2-methoxy-5-nitrophenoxy)acetate” is a chemical compound with the molecular formula C11H11NO7 . It has an average mass of 269.207 Da and a monoisotopic mass of 269.053558 Da . This compound is available for purchase from various suppliers .
Molecular Structure Analysis
The molecular structure of “Methyl (4-formyl-2-methoxy-5-nitrophenoxy)acetate” is represented by the formula C11H11NO7 . For a detailed structural analysis, it would be best to use software tools that can visualize the molecule based on this formula.Physical And Chemical Properties Analysis
“Methyl (4-formyl-2-methoxy-5-nitrophenoxy)acetate” has a molecular weight of 269.21 . Detailed physical and chemical properties such as melting point, boiling point, and density were not found in the available sources.Scientific Research Applications
Synthesis of Indole Derivatives
Indole derivatives are significant in the realm of natural products and pharmaceuticals. They play a crucial role in cell biology and are used as biologically active compounds for treating cancer cells, microbes, and various disorders . Methyl (4-formyl-2-methoxy-5-nitrophenoxy)acetate can serve as a precursor in the synthesis of these indole derivatives, contributing to the development of new therapeutic agents.
Development of Tetrapyrrole Compounds
Tetrapyrrole compounds, such as porphyrins, are essential in biomedical applications due to their electronic and optical properties. Methyl (4-formyl-2-methoxy-5-nitrophenoxy)acetate can be utilized in the synthesis of meso-formyl, vinyl, and ethynyl porphyrins, which are multipotent synthons for obtaining a diverse array of functional derivatives . These derivatives have potential uses in dye-sensitized solar cells, photodynamic therapy, and as sensors.
Organic Synthesis Methodology
In organic synthesis, Methyl (4-formyl-2-methoxy-5-nitrophenoxy)acetate can be employed as an intermediate for various reactions. It can be used in the Vilsmeier-Haack formylation, Wittig reaction, Schiff base formation, Heck reaction, and Sonogashira coupling, which are pivotal for constructing complex organic molecules .
Functional Monomers for Polymer Chemistry
The compound can be used to create functional monomers that impart specific properties to polymers. For instance, it can contribute to the synthesis of monomers that provide thermo-pH responsivity to polymers, which is valuable for creating smart materials with applications in drug delivery and tissue engineering .
Alkaloid Synthesis
Alkaloids are a class of naturally occurring organic compounds that contain nitrogen atoms. Methyl (4-formyl-2-methoxy-5-nitrophenoxy)acetate can be involved in the construction of alkaloids, which have a wide range of pharmacological effects and are used in medicine as analgesics, anti-malaria drugs, and stimulants .
Renewable Material Utilization
This compound can also be derived from vanillin, a renewable material, which aligns with the principles of green chemistry. It emphasizes the use of environmentally benign substances and processes in chemical synthesis, contributing to sustainable development .
Safety and Hazards
properties
IUPAC Name |
methyl 2-(4-formyl-2-methoxy-5-nitrophenoxy)acetate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO7/c1-17-9-3-7(5-13)8(12(15)16)4-10(9)19-6-11(14)18-2/h3-5H,6H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XINSZEQRFPEALJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C(=C1)C=O)[N+](=O)[O-])OCC(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO7 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl (4-formyl-2-methoxy-5-nitrophenoxy)acetate |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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